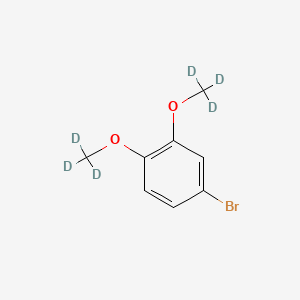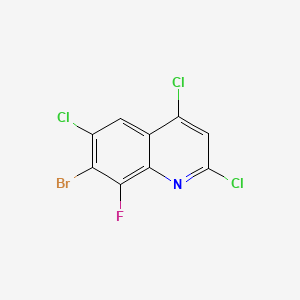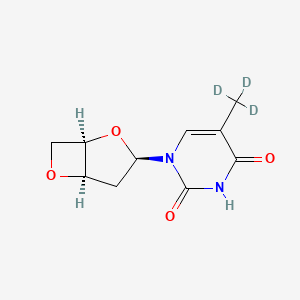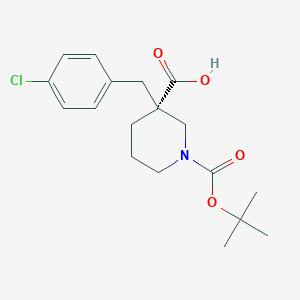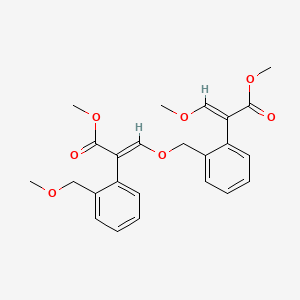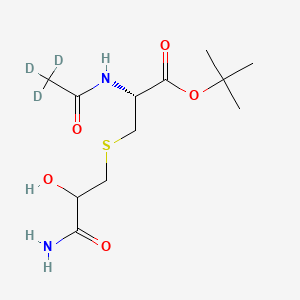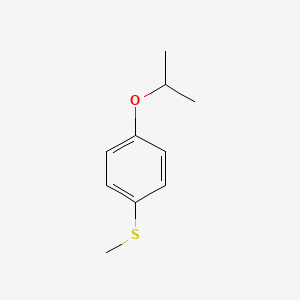
4-Isopropoxythioanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropoxythioanisole is an organic compound characterized by the presence of an isopropoxy group attached to a thioanisole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxythioanisole typically involves the etherification of 4-hydroxythioanisole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions
4-Isopropoxythioanisole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioanisole moiety can be oxidized to form sulfoxides and sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the sulfur atom.
Reduction: The compound can be reduced to form the corresponding thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives.
Reduction: Corresponding thiol compounds.
科学的研究の応用
4-Isopropoxythioanisole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as photovoltaic materials for solar cells.
作用機序
The mechanism of action of 4-Isopropoxythioanisole involves its interaction with specific molecular targets. The sulfur atom in the thioanisole moiety can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The isopropoxy group can also affect the compound’s solubility and overall chemical behavior.
類似化合物との比較
Similar Compounds
Thioanisole: The simplest alkyl-aryl thioether, used as a starting material for various chemical syntheses.
4-Fluorothioanisole: A derivative with a fluorine atom, used in similar applications but with different reactivity due to the presence of the fluorine atom.
Uniqueness
4-Isopropoxythioanisole is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other thioanisole derivatives. This makes it valuable for specific applications where these unique properties are advantageous.
特性
分子式 |
C10H14OS |
|---|---|
分子量 |
182.28 g/mol |
IUPAC名 |
1-methylsulfanyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H14OS/c1-8(2)11-9-4-6-10(12-3)7-5-9/h4-8H,1-3H3 |
InChIキー |
PMUWLFOXTCSHIB-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)
